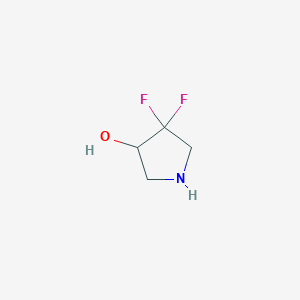

4,4-Difluoropyrrolidin-3-ol

Vue d'ensemble

Description

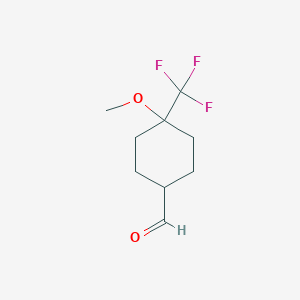

4,4-Difluoropyrrolidin-3-ol is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

There are two enantioselective routes to synthesize this compound . The first route takes advantage of the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, where the desired chirality is derived from the chiral pool (l- (+)-tartaric acid) .Molecular Structure Analysis

The molecular formula of this compound is C4H8ClF2NO . Its molecular weight is 159.56 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid .Applications De Recherche Scientifique

Enantioselective Synthesis in Medicinal Chemistry

4,4-Difluoropyrrolidin-3-ol is recognized as a valuable building block in medicinal chemistry. Two enantioselective routes for its synthesis have been developed, leveraging the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine. This approach derives the desired chirality from the chiral pool (l-(+)-tartaric acid). Alternatively, the pyrrolidine ring is assembled in the presence of a gem-difluoro moiety, avoiding hazardous deoxofluorinating reagents, and introducing chirality via a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation reaction (Si et al., 2016).

OLED Device Optimization

Research into blue-emitting Ir(III) complexes, involving this compound, explores their applications in organic light-emitting diodes (OLEDs). Quantum-chemistry methods were employed to study the electronic structures and phosphorescence mechanism of these complexes, revealing insights into improving OLED device design and efficiency (Li et al., 2009).

Asymmetric Fluorination and Fluoroalkylation

This compound has significant implications in asymmetric fluorination and fluoroalkylation in organofluorine chemistry. It's a critical component in synthesizing chiral 2,4-disubstituted 3,3-difluoropyrrolidines, which play important roles in various enzyme inhibitors (Li & Hu, 2007).

Anion Receptors in Chemistry

The compound has been used in the creation of neutral anion receptors with augmented affinities and selectivities. The improvement in affinity for dihydrogen phosphate anion highlights its potential as a naked-eye sensor for phosphate anion (Anzenbacher et al., 2000).

Catalytic Asymmetric Synthesis

Enantiopure trans-3,4-difluoropyrrolidines, synthesized via the introduction of fluorine at both centers, have been used in asymmetric epoxidations and additions to benzaldehyde. These reactions leverage catalysts whose chirality depends on organofluorine asymmetry (Marson & Melling, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a valuable building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets

Biochemical Pathways

As a building block in medicinal chemistry , it could potentially be incorporated into a variety of compounds that affect different biochemical pathways. The downstream effects would depend on the specific pathways and the role of the targets within those pathways.

Result of Action

As a building block in medicinal chemistry , its effects would likely depend on the specific compound it is incorporated into and the biological targets of that compound.

Propriétés

IUPAC Name |

4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLFAFMPLXFJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 6-chloro-](/img/structure/B3244869.png)

![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)